(2S)-2-Hydroxy-1-propyl Methanesulfonate chemical properties
(2S)-2-Hydroxy-1-propyl Methanesulfonate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2S)-2-Hydroxy-1-propyl Methanesulfonate
Introduction: A Versatile Chiral Building Block
(2S)-2-Hydroxy-1-propyl Methanesulfonate, also known as (2S)-1-(Methanesulfonyloxy)propan-2-ol, is a crucial chiral intermediate in modern asymmetric synthesis. Its structure features a primary methanesulfonate ester and a secondary alcohol with a defined (S)-stereochemistry. This specific arrangement makes it an invaluable precursor for introducing a chiral C3 synthon, particularly in the synthesis of complex pharmaceutical molecules. The methanesulfonate group, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the adjacent hydroxyl group provides a handle for further chemical transformations. This guide offers a detailed exploration of its synthesis, reactivity, applications, and analytical characterization, providing researchers and drug development professionals with a comprehensive understanding of its utility.
Physicochemical and Structural Properties
(2S)-2-Hydroxy-1-propyl Methanesulfonate is typically a colorless to pale yellow liquid at room temperature. Its bifunctional nature—containing both a hydroxyl group and a sulfonate ester—governs its solubility and reactivity profile.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (2S)-1-(Methanesulfonyloxy)propan-2-ol | N/A |
| CAS Number | 64578-83-6 | |
| Molecular Formula | C₄H₁₀O₄S | |
| Molecular Weight | 154.19 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 135-138 °C (at 0.5 mmHg) | |
| Density | 1.259 g/cm³ | |
| Refractive Index | 1.451 |
The molecule's chirality, centered at the C2 carbon, is fundamental to its application in stereoselective synthesis. This defined stereocenter is preserved or controllably inverted in subsequent reactions, allowing for the construction of enantiomerically pure target molecules.
Synthesis: A Protocol Rooted in Selectivity
The most common and efficient synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate involves the selective mesylation of the primary hydroxyl group of (S)-1,2-propanediol. This selectivity is the cornerstone of the synthesis, as the primary alcohol is sterically more accessible and kinetically more reactive than the secondary alcohol.
Synthesis Mechanism and Rationale
The reaction proceeds via the nucleophilic attack of the primary hydroxyl group of (S)-1,2-propanediol on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (TEA) or pyridine, is crucial. It serves two purposes: first, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions, and second, to act as a catalyst. The choice of a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is critical to prevent unwanted reactions with the highly reactive MsCl. The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize the formation of the di-mesylated byproduct.
Experimental Workflow: Synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate
Caption: A typical laboratory workflow for the synthesis of (2S)-2-Hydroxy-1-propyl Methanesulfonate.
Detailed Synthesis Protocol
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Preparation : To a stirred solution of (S)-1,2-propanediol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C using an ice bath.
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Mesylation : Add methanesulfonyl chloride (1.1 eq.) dropwise to the solution over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Reaction : Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up : Quench the reaction by slowly adding water. Separate the organic layer.
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Purification : Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Reactivity and Synthetic Applications
The primary utility of (2S)-2-Hydroxy-1-propyl Methanesulfonate stems from its role as a precursor to (R)-propylene oxide, a highly valuable chiral epoxide. This transformation is a classic example of an intramolecular Williamson ether synthesis.
Conversion to (R)-Propylene Oxide
Upon treatment with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the methanesulfonate leaving group in an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the C1 carbon, but the stereocenter of interest (C2) remains untouched, leading to the formation of (R)-propylene oxide.
Caption: Reaction pathway from the starting material to (R)-propylene oxide.
Application in the Synthesis of Tenofovir Alafenamide
A prominent application of this chemistry is in the synthesis of antiviral drugs. For example, (R)-propylene oxide is a key building block for the synthesis of Tenofovir Alafenamide, a nucleotide reverse transcriptase inhibitor used to treat HIV-1 and chronic hepatitis B. The chiral propylene oxide opens regioselectively upon reaction with the nitrogen nucleophile of the adenine base, establishing the correct stereochemistry in the final drug molecule. The use of (2S)-2-Hydroxy-1-propyl Methanesulfonate as a stable, easily handled precursor to the more volatile propylene oxide is a significant advantage in large-scale manufacturing.
Analytical Characterization
Confirming the identity and purity of (2S)-2-Hydroxy-1-propyl Methanesulfonate is crucial. A combination of spectroscopic methods is typically employed.
Table 2: Spectroscopic Data for Structural Confirmation
| Technique | Expected Signature | Rationale |
| ¹H NMR | - Doublet for the C3 methyl group (~1.2 ppm)- Multiplet for the C2 methine proton (~4.0 ppm)- Singlet for the methanesulfonyl methyl group (~3.0 ppm)- Two diastereotopic protons for the C1 methylene group (~4.2 ppm)- Broad singlet for the hydroxyl proton. | Provides information on the connectivity and chemical environment of all protons. The splitting patterns confirm the adjacent relationships between proton groups. |
| ¹³C NMR | - Signal for the C3 methyl carbon (~18 ppm)- Signal for the C2 methine carbon (~68 ppm)- Signal for the C1 methylene carbon (~75 ppm)- Signal for the methanesulfonyl methyl carbon (~37 ppm) | Confirms the presence of the four distinct carbon environments in the molecule. |
| IR Spectroscopy | - Strong, broad absorption for the O-H stretch (~3400 cm⁻¹)- Strong absorptions for the S=O stretches of the sulfonate group (~1350 cm⁻¹ and ~1175 cm⁻¹) | Identifies the key functional groups: the hydroxyl group and the methanesulfonate ester. |
| Mass Spec. | - Molecular ion peak (M+) or protonated molecule ([M+H]⁺) at m/z corresponding to 154.19 or 155.19. | Confirms the molecular weight of the compound. |
Safety and Handling
(2S)-2-Hydroxy-1-propyl Methanesulfonate is a sulfonate ester and should be handled with care. Sulfonating agents and their esters are known to be alkylating agents and should be treated as potentially hazardous.
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Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling the compound.
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage : Store in a cool, dry place away from strong bases and oxidizing agents. Keep the container tightly sealed to prevent moisture absorption.
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
(2S)-2-Hydroxy-1-propyl Methanesulfonate is more than just a chemical intermediate; it is an enabling tool for complex, stereospecific synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its high reactivity and stability, makes it a preferred choice for the industrial-scale synthesis of chiral epoxides and, by extension, numerous active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist working in the field of medicinal chemistry and process development.


